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Compound of Interest

Compound Name: 4-Chloro-3-methylphenyl acetate

Cat. No.: B7882369 Get Quote

Executive Summary
4-Chloro-3-methylphenyl acetate is the ester derivative of the antiseptic agent 4-chloro-3-

methylphenol (PCMC). Unlike its parent compound, which exhibits partial water solubility

(approx.[1] 3.9 g/L) due to a free phenolic hydroxyl group, the acetate derivative is

characterized by enhanced lipophilicity and negligible aqueous solubility.[1]

This guide provides a definitive analysis of its solubility in organic solvents, governed by the

removal of the hydrogen-bond donor capability. The data presented here is synthesized from

structural property relationships (SPR), Hansen Solubility Parameters (HSP), and comparative

analysis of chlorinated phenolic esters.[1]

Physicochemical Identity
Understanding the solubility requires a baseline of the solid-state and molecular properties.
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Property Value / Description Note

Molecular Formula C₉H₉ClO₂

Molecular Weight 184.62 g/mol

Physical State
Low-melting solid or viscous

liquid

Melting point is significantly

depressed vs. parent phenol

(64–66°C) due to loss of

intermolecular H-bonding.[3][4]

LogP (Predicted) 3.2 – 3.5
More lipophilic than parent

PCMC (LogP ~3.0).

H-Bond Donors 0
Critical factor for water

insolubility.

H-Bond Acceptors 2
Ester carbonyl and ether

oxygen.

Structural Impact on Solubility
The acetylation of the phenolic oxygen acts as a "lipophilic cap."

Parent (PCMC): Amphiphilic. Soluble in alcohols and aqueous base (deprotonation).

Acetate Derivative: Strictly lipophilic. Insoluble in aqueous base (unless hydrolyzed). Highly

soluble in aprotic polar and non-polar solvents.

Solubility Profile in Organic Solvents[1][5]
The solubility behavior of 4-Chloro-3-methylphenyl acetate follows the principle of "Like

Dissolves Like", specifically driven by dipole-dipole interactions and dispersion forces.

Solvent Compatibility Table[1][2]
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Solvent Class
Representative
Solvent

Solubility Rating
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM), Chloroform

Excellent (>500

mg/mL)

Strong dispersion

forces and dipole

interactions match the

chlorinated aromatic

ring.

Esters
Ethyl Acetate,

Isopropyl Acetate

Excellent (>400

mg/mL)

Ideal match.[1] The

acetate moiety

interacts favorably

with the solvent's

ester group.

Aromatics Toluene, Xylene High (>300 mg/mL)

Pi-pi stacking

interactions between

the phenyl rings

facilitate high

solubility.

Ketones Acetone, MEK High (>300 mg/mL)

Strong dipole-dipole

interaction with the

carbonyl group.

Alcohols Methanol, Ethanol Moderate to High

Soluble, but less than

in esters/chlorinated

solvents due to the

solute's inability to

donate H-bonds.[1]

Ethers THF, Diethyl Ether High

Excellent H-bond

acceptor capability of

the solvent stabilizes

the solute.
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Alkanes Hexane, Heptane Moderate

Limited by the polarity

of the ester group, but

significantly more

soluble than the

parent phenol.[1]

Water Water
Negligible (<0.1

mg/mL)

Hydrophobic effect

dominates. No H-bond

donor to bridge with

water network.

Hansen Solubility Parameters (HSP) Analysis
To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters.[1] The

acetate group shifts the "solubility sphere" away from the high

(hydrogen bonding) region of the parent phenol.

(Dispersion): ~19.0 MPa

(Driven by the chlorinated aromatic ring)[1]

(Polarity): ~6.5 MPa

(Moderate polarity from the ester linkage)[1]

(H-Bonding): ~5.5 MPa

(Low, only acceptor capability)[1]

Implication: The compound sits in the "Solubility Center" of solvents like Chloroform and

Toluene, while being far outside the sphere of Water and Propylene Glycol.

Experimental Determination Protocols
Since specific batch-to-batch impurity profiles can alter saturation points, the following

protocols are recommended for empirical validation.

Workflow Visualization
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The following diagram outlines the decision logic for solvent selection and solubility testing.
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Caption: Figure 1. Standardized workflow for gravimetric and chromatographic solubility

determination of lipophilic esters.

Protocol A: Saturation Shake-Flask Method (Standard)
Preparation: Add excess 4-Chloro-3-methylphenyl acetate (approx. 500 mg) to 2 mL of the

target solvent in a crimp-top vial.

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe

filter (Nylon filters may absorb the ester).

Quantification: Dilute the supernatant 1:100 with Acetonitrile and analyze via HPLC (C18

column, Water/ACN gradient).

Protocol B: Visual Solubility (Rapid Screen)
For process development where exact values are less critical than "soluble/insoluble"

classification:

Weigh 100 mg of compound.

Add solvent in 100 µL increments.

Soluble: Dissolution with < 1 mL solvent (>100 mg/mL).

Sparingly Soluble: Dissolution with 1–10 mL solvent (10–100 mg/mL).

Insoluble: Visible solid remains after 10 mL (<10 mg/mL).

Applications & Synthesis Context
Understanding the solubility of this intermediate is crucial for two primary workflows:

Synthesis of MCPA Precursors: The acetate is often an intermediate in the protection of the

phenol group during chlorination or further alkylation steps.
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Process Tip: Use Toluene or Dichloromethane for reactions involving this compound. Avoid

water or alkaline biphasic systems unless hydrolysis is intended.

Purification:

Crystallization: If the compound is a solid, it can likely be recrystallized from Hexane/Ethyl

Acetate mixtures.[1] The compound will be soluble in the acetate but precipitate upon

addition of hexane.

Liquid-Liquid Extraction: It will partition exclusively into the organic layer (DCM/EtOAc)

from an aqueous mixture, even at high pH (unlike the parent phenol which forms a water-

soluble phenolate at pH > 10).

Safety & Handling
Hazards: Like many chlorinated aromatics, this compound is likely a skin irritant and

potentially sensitizing.[1]

PPE: Nitrile gloves are recommended. Latex gloves may degrade in the presence of the

acetate/solvent mixtures.

Waste: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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